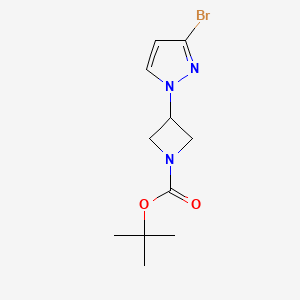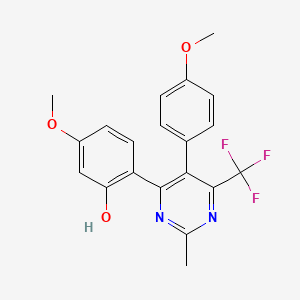
5-Methoxy-2-(5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Methoxy-2-(5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol” is a complex organic molecule. It contains several functional groups, including two methoxy groups (-OCH3), a trifluoromethyl group (-CF3), and a phenol group (an aromatic ring with a hydroxyl group -OH). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the methoxy groups could potentially influence the compound’s solubility and reactivity. The trifluoromethyl group is a strong electron-withdrawing group and could significantly affect the compound’s electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups might increase its solubility in organic solvents, while the trifluoromethyl group could increase its stability .Aplicaciones Científicas De Investigación
Cyclocondensation Reactions
The study by Bonacorso et al. (2003) highlights the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones through cyclocondensation reactions, showcasing the chemical versatility of pyrimidinone derivatives in organic synthesis (Bonacorso et al., 2003).
Herbicidal Activity
Nezu et al. (1996) demonstrated that compounds with methoxy groups positioned on the pyrimidine and triazine rings exhibit significant herbicidal activity. This study provides a basis for the development of novel herbicides incorporating the structural motif of the compound (Nezu et al., 1996).
Spin Interaction in Zinc Complexes
Research by Orio et al. (2010) on zinc complexes with Schiff and Mannich bases, although not directly related to the exact compound , illustrates the broader relevance of methoxyphenol derivatives in studying spin interactions within metal complexes (Orio et al., 2010).
Aldose Reductase Inhibitory Activity
A study by Chatzopoulou et al. (2011) explored the effects of methoxy-substitution on aldose and aldehyde reductase inhibitory activity, indicating the potential therapeutic applications of methoxyphenol derivatives in managing diabetes complications (Chatzopoulou et al., 2011).
Antiviral Activity
Hocková et al. (2003) discussed the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing poor activity against DNA viruses but notable inhibition of retrovirus replication, suggesting the relevance of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Antifungal Agents
Research by Jafar et al. (2017) on the antifungal effects of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger demonstrates the potential of methoxyphenol and pyrimidine derivatives as antifungal agents (Jafar et al., 2017).
Anti-corrosion Characteristics
Satpati et al. (2020) synthesized Schiff base derivatives of vanillin and investigated their adsorption characteristics and corrosion inhibition behavior, highlighting the utility of methoxyphenol derivatives in materials science and engineering (Satpati et al., 2020).
Propiedades
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-11-24-18(15-9-8-14(28-3)10-16(15)26)17(19(25-11)20(21,22)23)12-4-6-13(27-2)7-5-12/h4-10,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHLPJMPAIDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

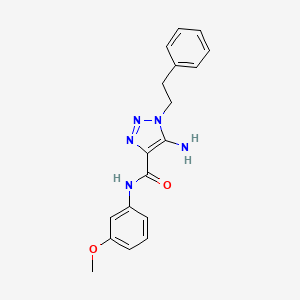
![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)

![5-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2658609.png)
![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)

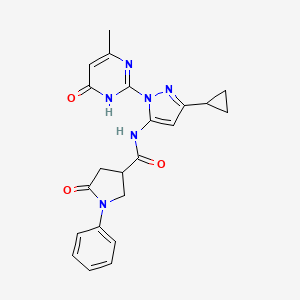

![N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2658616.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide](/img/structure/B2658618.png)
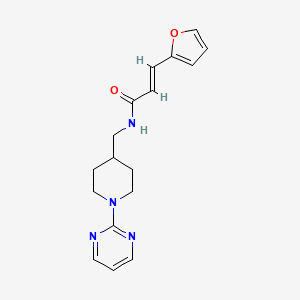
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2658626.png)
